7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
Description
7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a novel organic compound, featuring a complex structure with potential applications in various scientific fields. The compound's unique arrangement includes a quinazolinone backbone, fused dioxole and oxadiazole rings, and a thiophene moiety, lending it considerable interest for researchers.
Properties
IUPAC Name |
7-benzyl-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S2/c28-22-15-9-17-18(30-13-29-17)10-16(15)24-23(27(22)11-14-5-2-1-3-6-14)33-12-20-25-21(26-31-20)19-7-4-8-32-19/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJBPDVQHJJLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CS5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One viable synthetic route begins with the preparation of the quinazolinone core, followed by the introduction of the dioxole and oxadiazole rings. The thiophene moiety can be attached using thiolation reactions. Careful control of temperature, pH, and reaction time is crucial for obtaining high yields and purity.
Industrial Production Methods
Industrial production may utilize batch or continuous flow processes, optimizing parameters like solvent choice, catalyst efficiency, and reaction conditions to scale up the synthesis. The use of automated synthesis robots and real-time monitoring can enhance reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides and sulfones.
Reduction: : Reduction can affect the oxadiazole ring, altering its electronic properties.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur on the benzyl and thiophene groups.
Common Reagents and Conditions
Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid) and reducing agents (e.g., lithium aluminum hydride) are typically used. Solvents such as dichloromethane or ethanol and conditions including reflux or inert atmospheres are common.
Major Products
Oxidation may yield sulfoxides, reduction can produce thiophene derivatives with altered electronic characteristics, and substitution reactions might introduce new functional groups, enhancing the compound’s reactivity or binding affinity.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing the quinazolinone structure exhibit significant antimicrobial properties. A study highlighted the synthesis of quinazolinone derivatives and their evaluation against various bacterial strains, demonstrating high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that 7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one may possess similar antimicrobial potential.
Anticancer Properties
Quinazolinone derivatives are also being investigated for their anticancer activities. The structural features of this compound could potentially inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the quinazolinone core can enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds derived from quinazolinones have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. This positions the compound as a candidate for further research into treatments for inflammatory diseases .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
These studies provide a framework for understanding the potential applications of this compound in drug development.
Mechanism of Action
The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to modulate biological pathways, potentially acting as an inhibitor or activator. Molecular docking studies suggest high binding affinities, indicating potent biological activity.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, this compound stands out due to the integration of multiple reactive sites and ring systems:
7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one: : Unique for its complex ring structure and potential multifunctional activity.
Similar Compounds: : Other quinazolinone derivatives like 6-benzylquinazolin-4(3H)-one lack the thiophene and oxadiazole rings, possibly limiting their reactivity and applications.
This complex and multifaceted compound holds promise across various scientific disciplines, thanks to its intricate structure and versatile reactivity. Quite the fascinating piece of chemistry, wouldn't you say?
Biological Activity
7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzyl group
- A thiophenyl group
- A 1,2,4-oxadiazole moiety
- A quinazolinone core
This structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.
- Antioxidant Activity : The presence of thiophene and oxadiazole rings suggests potential antioxidant properties that can mitigate oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance:
- Compounds with oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The antimicrobial properties of compounds containing thiophene and oxadiazole have been documented:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. Results indicated a dose-dependent reduction in cell viability.
- Antimicrobial Testing : The compound was tested against various pathogenic bacteria using the broth microdilution method. It exhibited significant antimicrobial activity comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
